molecular formula C6H2Cl3N3 B1267219 2-Azido-1,3,5-trichlorobenzene CAS No. 61371-35-5

2-Azido-1,3,5-trichlorobenzene

Cat. No.: B1267219
CAS No.: 61371-35-5
M. Wt: 222.5 g/mol
InChI Key: QSSMLRAMCCMGQG-UHFFFAOYSA-N
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Description

2-Azido-1,3,5-trichlorobenzene is a synthetic chemical compound that belongs to the family of haloaromatic compounds. It is structurally similar to 1,3,5-trichlorobenzene, differing by the presence of an azido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,3,5-trichlorobenzene typically involves the azidation of 1,3,5-trichlorobenzene. One common method is the reaction of 1,3,5-trichlorobenzene with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds as follows:

C6H3Cl3+NaN3C6H2Cl3N3+NaClC_6H_3Cl_3 + NaN_3 \rightarrow C_6H_2Cl_3N_3 + NaCl C6​H3​Cl3​+NaN3​→C6​H2​Cl3​N3​+NaCl

This reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting material .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,3,5-trichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines or thiols, solvents like DMF or acetonitrile, and mild heating conditions.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and atmospheric pressure.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts, and room temperature conditions.

Major Products:

    Substitution Reactions: Derivatives with various functional groups replacing the azido group.

    Reduction Reactions: 2-Amino-1,3,5-trichlorobenzene.

    Cycloaddition Reactions: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-Azido-1,3,5-trichlorobenzene finds applications in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azido-1,3,5-trichlorobenzene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    1,3,5-Trichlorobenzene: Lacks the azido group, making it less reactive in certain chemical transformations.

    1,2,3-Trichlorobenzene: Differently substituted isomer with distinct chemical properties.

    1,2,4-Trichlorobenzene: Another isomer with different reactivity and applications.

Uniqueness: 2-Azido-1,3,5-trichlorobenzene is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Properties

IUPAC Name

2-azido-1,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSMLRAMCCMGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210292
Record name Benzene, 2-azido-1,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61371-35-5
Record name Benzene, 2-azido-1,3,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-azido-1,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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